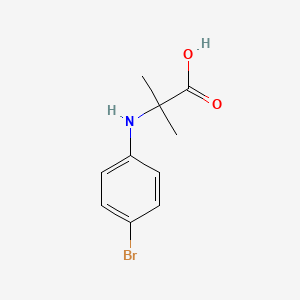
N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 elcatonin . This compound is a peptide hormone that mimics the biological properties of natural calcitonin, which is involved in calcium and bone metabolism. Elcatonin is used for its greater stability and excellent tolerability when administered in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elcatonin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods: Industrial production of elcatonin involves large-scale SPPS under Good Manufacturing Practice (GMP) conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Elcatonin undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is achieved through SPPS by incorporating different protected amino acids during synthesis.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Elcatonin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and bone metabolism, as well as its effects on osteoclast activity.
Medicine: Utilized in the treatment of osteoporosis and other bone-related disorders due to its ability to inhibit bone resorption and increase bone mineral density.
Mecanismo De Acción
Elcatonin exerts its effects by binding to calcitonin receptors on osteoclasts, which are cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to a decrease in bone resorption and an increase in bone mineral density. The molecular targets involved include the calcitonin receptor and downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparación Con Compuestos Similares
Human Calcitonin: A natural peptide hormone with similar biological properties but lower stability compared to elcatonin.
Salmon Calcitonin: Another synthetic analog with higher potency but potential for immunogenicity.
Synthetic Peptides: Various synthetic peptides with modifications to enhance stability and efficacy.
Uniqueness of Elcatonin: Elcatonin is unique due to its substitution of the disulfide bond with an ethylene bridge, which provides greater stability and excellent tolerability when used in vivo. This modification makes elcatonin a preferred choice for therapeutic applications .
Propiedades
Fórmula molecular |
C147H242N42O47 |
|---|---|
Peso molecular |
3349.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H242N42O47/c1-19-30-83(122(212)167-89(43-46-105(151)199)129(219)186-117(78(17)195)144(234)179-98(57-80-38-40-82(197)41-39-80)145(235)189-52-29-36-103(189)139(229)170-87(34-27-50-157-147(154)155)128(218)185-116(77(16)194)143(233)178-97(60-112(207)208)135(225)183-113(73(10)11)140(230)160-62-108(202)162-75(14)120(210)158-64-110(204)182-118(79(18)196)146(236)188-51-28-35-102(188)119(153)209)165-124(214)85(33-24-26-49-149)166-133(223)95(58-81-61-156-68-161-81)175-130(220)92(54-70(4)5)173-126(216)90(44-47-111(205)206)168-125(215)88(42-45-104(150)198)169-137(227)100(66-191)180-131(221)93(55-71(6)7)172-123(213)84(32-23-25-48-148)163-109(203)63-159-121(211)91(53-69(2)3)177-141(231)114(74(12)13)184-127(217)86-31-21-20-22-37-107(201)164-99(65-190)136(226)176-96(59-106(152)200)134(224)174-94(56-72(8)9)132(222)181-101(67-192)138(228)187-115(76(15)193)142(232)171-86/h38-41,61,68-79,83-103,113-118,190-197H,19-37,42-60,62-67,148-149H2,1-18H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,209)(H,156,161)(H,158,210)(H,159,211)(H,160,230)(H,162,202)(H,163,203)(H,164,201)(H,165,214)(H,166,223)(H,167,212)(H,168,215)(H,169,227)(H,170,229)(H,171,232)(H,172,213)(H,173,216)(H,174,224)(H,175,220)(H,176,226)(H,177,231)(H,178,233)(H,179,234)(H,180,221)(H,181,222)(H,182,204)(H,183,225)(H,184,217)(H,185,218)(H,186,219)(H,187,228)(H,205,206)(H,207,208)(H4,154,155,157)/t75-,76+,77+,78+,79+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,113-,114-,115-,116-,117-,118-/m0/s1 |
Clave InChI |
BNHOOMWLCZGEHN-OKVXULJVSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CO)CC(C)C)CC(=O)N)CO |
SMILES canónico |
CCCC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CO)CC(C)C)CC(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


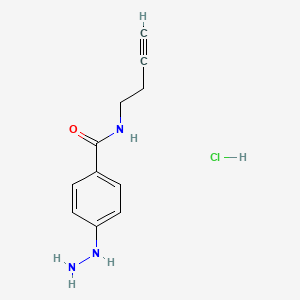
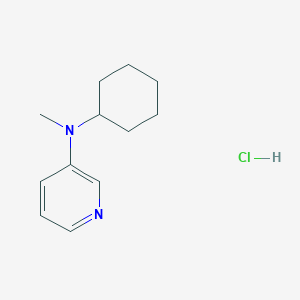
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)

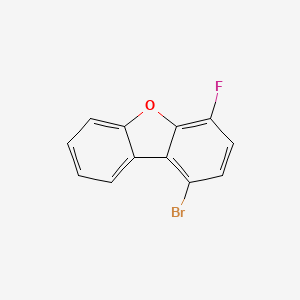
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
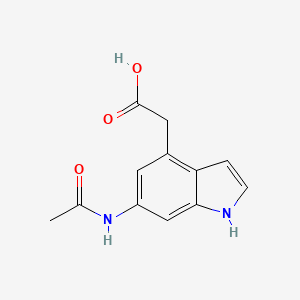
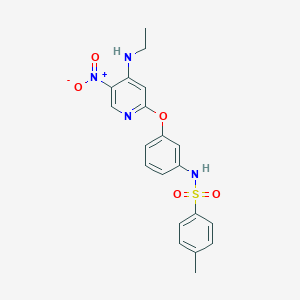
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)

